molecular formula C29H30N8O5 B1663334 GSK269962A CAS No. 850664-21-0

GSK269962A

Cat. No.: B1663334
CAS No.: 850664-21-0
M. Wt: 570.6 g/mol
InChI Key: YOVNFNXUCOWYSG-UHFFFAOYSA-N
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Description

GSK-269962A is a small molecule inhibitor that targets Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play a crucial role in various cellular functions, including migration, apoptosis, survival, and proliferation. GSK-269962A has shown potential in preclinical studies for its ability to inhibit the growth of certain cancer cells, particularly in acute myeloid leukemia .

Biochemical Analysis

Biochemical Properties

GSK269962A interacts with the enzymes ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton . The compound’s interaction with these enzymes inhibits their activity, thereby affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it selectively inhibits the growth and clonogenicity of acute myeloid leukemia (AML) cells . It also suppresses IL-6 mRNA transcription and reduces LPS induced IL-6 and TNF-α protein production in macrophages .

Molecular Mechanism

At the molecular level, this compound exerts its effects by blocking the ROCK1/c-Raf/ERK signaling pathway . This inhibition leads to the arrest of AML cells in the G2 phase and induces apoptosis by regulating multiple cell cycle- and apoptosis-associated proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to selectively inhibit the growth of AML cells over time

Dosage Effects in Animal Models

In animal models, oral administration of this compound has been shown to produce a profound dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats . At doses of 1, 3, and 30 mg/kg, this compound induced a reduction in blood pressure of approximately 10, 20, and 50 mm Hg respectively .

Metabolic Pathways

Given its role as a ROCK inhibitor, it is likely that it interacts with enzymes and cofactors involved in the regulation of the actin cytoskeleton .

Preparation Methods

The synthesis of GSK-269962A involves several steps, starting with the preparation of the core structure, which includes a benzamide backbone. The synthetic route typically involves the following steps:

Industrial production methods for GSK-269962A would involve scaling up these reactions while ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

GSK-269962A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

GSK-269962A is unique in its high selectivity and potency for ROCK1 and ROCK2 compared to other similar compounds. Some similar compounds include:

GSK-269962A stands out due to its improved kinase selectivity profile and higher potency, making it a promising candidate for further research and potential therapeutic applications .

Biological Activity

GSK269962A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1) and has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other malignancies. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future therapies.

Overview of this compound

  • Chemical Structure : this compound is characterized by its potent inhibition of ROCK1 and ROCK2, with IC50 values of 1.6 nM and 4 nM, respectively .
  • Selectivity : The compound exhibits over 30-fold selectivity for ROCK over other serine/threonine kinases, making it a valuable tool for studying ROCK-related pathways .

This compound induces biological effects primarily through the inhibition of the ROCK1/c-Raf/ERK signaling pathway, which is crucial for cell growth and survival in various cancers.

Effects on Cell Cycle and Apoptosis in AML

  • Cell Cycle Arrest : In preclinical models, this compound significantly increased the proportion of AML cells in the G2 phase while decreasing those in the G1 phase. Flow cytometry analyses demonstrated that treatment with 80 nM this compound resulted in approximately 50% of cells being arrested in G2 .
  • Regulation of Cell Cycle Proteins : The inhibitor modulated the expression levels of key regulators such as Cdc25C, CDK6, Cyclin A2, Cyclin B1, and Cyclin E1, contributing to its ability to halt cell proliferation .
  • Induction of Apoptosis : this compound also promoted apoptosis by increasing pro-apoptotic protein levels (e.g., p53) and decreasing anti-apoptotic proteins (e.g., Survivin, Mcl-1). The activation of Caspase-3/7 further confirmed its pro-apoptotic effects .

Preclinical Efficacy in Animal Models

In vivo studies using mouse xenograft models have demonstrated that this compound effectively reduces leukemic burden:

  • Reduction of Leukemia Cells : Treatment with 10 mg/kg this compound led to a near-complete elimination of hCD45-positive leukemia cells from peripheral blood (PB), bone marrow (BM), spleen, and liver .
  • Survival Improvement : Mice treated with this compound showed significantly prolonged survival compared to control groups, highlighting its potential as a therapeutic agent for AML .

Comparative Studies

This compound has been compared with other ROCK inhibitors in various contexts:

CompoundIC50 (ROCK1)IC50 (ROCK2)Selectivity Profile
This compound1.6 nM4 nM>30-fold selectivity
H1152Not specifiedNot specifiedLess selective than this compound
Y-27632Not specifiedNot specifiedLess selective than this compound

Acute Myeloid Leukemia

In a study focusing on AML, this compound's efficacy was evaluated against various AML cell lines. The results indicated that:

  • Clonogenicity Inhibition : It effectively inhibited the clonogenic potential of AML cells.
  • Mechanistic Insights : The compound's action was linked to its ability to modulate multiple signaling pathways associated with cell cycle regulation and apoptosis .

Other Cancer Types

Research has also explored the effects of this compound on melanoma and breast cancer:

  • In melanoma models, pre-treatment with this compound reduced tumor weight significantly when compared to untreated controls, indicating its potential for inhibiting tumor initiation and growth .
  • In triple-negative breast cancer models, combined inhibition of EGFR and ROCK pathways resulted in enhanced cell death, suggesting synergistic effects when used alongside other targeted therapies .

Properties

IUPAC Name

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVNFNXUCOWYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582496
Record name N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850664-21-0, 925213-63-4
Record name GSK-269962A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-269962A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-269962A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under argon, to a suspension of the HCl salt of 4-{[2-(4-morpholinyl)ethyl]oxy}benzoic acid (3.98 g, 13.8 mmol) in CH2Cl2 (100 ml) was added DMF (40 μl), followed with oxalylchloride (3.6 ml, 41.4 mmol). This mixture was then heated to reflux until a clear solution resulted. The reaction mixture was then concentrated, added CH2Cl2 (20 mL) and reconcentrated. A suspension of the above product in CH2Cl2 (100 mL), was added to a suspension of the product of Example 3 (3.96 g, 11.7 mmol) in pyridine (30 mL). This mixture was then heated to 70° C., the CH2Cl2 was distilled off, then stirred for 1 h. CH2Cl2 (200 mL) was added to the cooled reaction mixture, stirred for 15 min and then filtered to provide a first crop of product (crop 1). The filtrate was concentrated in vacuo and the residue taken up in EtOAc, washed with water (4×), brine, dried over Na2SO4, filtered and concentrated to provide Crop 2. Crops 1 and 2 were combined and recrystallized from MeOH to afforded a off white solid (5.54 g, 83%). 1H NMR (400 MHz, DMSO) δ ppm 11.35 (bs, 1H), 10.22 (s, 1H), 8.79 (d, 1H, 0.8 Hz), 7.99 (d, 2H, 8.8 Hz), 7.58-7.64 (m, 3H), 7.37 (t, 1H, 8.0 Hz), 7.12 (d, 2H, 8.8 Hz), 6.95 (s, 2H), 6.84-6.87 (m, 1H), 4.70 (q, 2H, 7.2 Hz), 4.53 (bs, 2H), 3.81-3.98 (m, 4H), 3.49-3.58 (m, 4H), 3.18-3.36 (m, 2H), 1.41 (t, 3H, 7.2 Hz). MS (ES+) m/e 571 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
product
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 μL
Type
solvent
Reaction Step Four
Name
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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